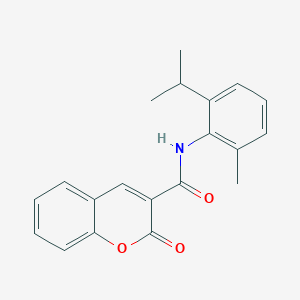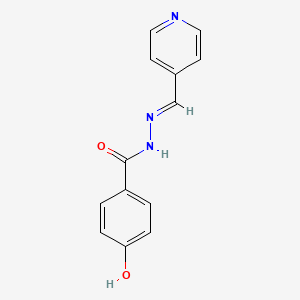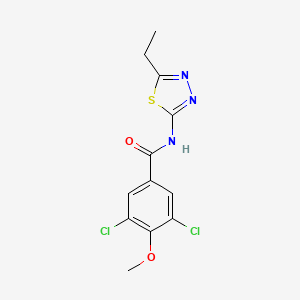
N-(2-isopropyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(2-isopropyl-6-methylphenyl)-2-oxo-2H-chromene-3-carboxamide" is a compound belonging to the chromene class, characterized by its distinctive molecular structure and chemical properties. Chromenes are known for their diverse applications in medicinal chemistry.
Synthesis Analysis
The synthesis of chromene derivatives often involves multi-step chemical reactions. For example, Singh et al. (2017) describe the reductive ring opening of isoxazolidine moieties in chromano–piperidine-fused isoxazolidines, leading to the formation of a chromene derivative through tandem intramolecular rearrangements (Singh, Gupta, Gupta, & Ishar, 2017).
Molecular Structure Analysis
The molecular structure of chromene derivatives often exhibits planarity and strong intramolecular interactions. For instance, Gomes et al. (2016) analyzed the structure of a similar compound, 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide, showing intramolecular hydrogen bonds contributing to the molecule's planarity (Gomes, Low, Fonseca, Matos, & Borges, 2016).
Chemical Reactions and Properties
Chromene derivatives participate in various chemical reactions, reflecting their versatile chemical properties. An example is the work of Jadhav et al. (2018), who explored the metal-free C–C/C–O bond formation in the synthesis of pyrano[3,2-c]chromene-3-carboxamide derivatives (Jadhav, Lim, Jeong, & Jeong, 2018).
Physical Properties Analysis
The physical properties of chromenes, such as crystallinity and molecular conformation, are crucial for understanding their behavior. For instance, Reis et al. (2013) studied the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide, highlighting the anti-rotamer conformation about the C-N bond (Reis, Gaspar, Borges, Gomes, & Low, 2013).
Wissenschaftliche Forschungsanwendungen
Structural Properties and Synthesis
Studies have focused on the crystal structures of chromene derivatives, highlighting their planar molecular structures and anti conformations. For instance, the research on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides demonstrated their planar nature and provided insights into their synthesis and structural characteristics (Gomes et al., 2015). Similarly, the synthesis and structural study of chromane derivatives have contributed to the understanding of their conformational behaviors and potential applications in drug development and material science (Ciolkowski et al., 2009).
Chemosensors
Certain chromene derivatives have been investigated for their use as highly sensitive and selective chemosensors. A study on a coumarin-based fluorophore revealed its effectiveness in detecting Cu2+ and H2PO4− ions, showcasing the potential of chromene derivatives in environmental monitoring and biochemical assays (Meng et al., 2018).
Polymer Synthesis
Chromene derivatives have also been employed in the synthesis of novel polyamides containing photosensitive coumarin groups, indicating their utility in the development of materials with unique properties such as enhanced solubility and thermal stability. The synthesis of these polymers highlights their potential applications in high-performance materials and coatings (Nechifor, 2009). Another study on aromatic polyamides with coumarin chromophores elaborated on their amorphous nature and photoreactive properties, underscoring their significance in materials science and engineering (Nechifor, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)15-9-6-7-13(3)18(15)21-19(22)16-11-14-8-4-5-10-17(14)24-20(16)23/h4-12H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOQLFFWINUBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-6-(propan-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5547672.png)

![7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5547689.png)

![5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5547704.png)
![3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5547708.png)
![N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5547715.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5547723.png)

![N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5547749.png)
![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)


![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)